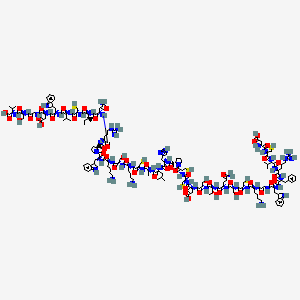

w-Grammotoxin SIA

Description

Taxonomic Source Identification: Grammostola rosea Venom Composition

ω-Grammotoxin SIA is a 36-amino acid peptide toxin originating from the venom of the Chilean rose tarantula, Grammostola rosea (synonymous with Grammostola spatulata and Grammostola cala), a mygalomorph spider belonging to the family Theraphosidae. This species inhabits arid regions of South America, particularly the Atacama Desert, where its venom has evolved to subdue prey and deter predators. The venom of Grammostola rosea comprises a complex mixture of bioactive peptides, enzymes, and low-molecular-weight compounds, with ω-grammotoxin SIA representing one of at least 15 distinct neurotoxic components isolated via reverse-phase high-performance liquid chromatography (HPLC).

The peptide’s molecular architecture features three disulfide bonds stabilizing an inhibitory cystine knot (ICK) motif—a structural hallmark of spider venom toxins. Electrospray mass spectrometry confirms its molecular mass as 4109.2 Da, consistent with a 36-residue sequence containing six cysteine residues. Comparative analyses of Grammostola venoms reveal that ω-grammotoxin SIA coexists with other functionally diverse toxins, such as GrTx1, a sodium channel blocker, and additional uncharacterized peptides targeting ion channels. This multiplicity underscores the venom’s role as a biochemical arsenal optimized for disrupting neuromuscular signaling.

Table 1: Key Components of Grammostola rosea Venom

| Component | Target Ion Channels | Molecular Weight (Da) | Structural Features |

|---|---|---|---|

| ω-Grammotoxin SIA | Ca²⁺ (P/Q, N-type), Na⁺ | 4109.2 | 36 residues, 3 disulfide bonds |

| GrTx1 | Na⁺ | 3697 | 29 residues, 3 disulfide bonds |

| Uncharacterized peptides | K⁺, Ca²⁺ | Variable | ICK motif, diverse sequences |

Historical Context of Peptide Toxin Discovery in Arachnid Research

The isolation of ω-grammotoxin SIA in 1993 marked a pivotal advancement in arachnid venom research, coinciding with growing interest in voltage-gated calcium (Ca~V~) channel pharmacology. Prior to its discovery, toxins like ω-conotoxin GVIA from marine snails dominated studies of neuronal Ca²⁺ channels. However, ω-grammotoxin SIA offered a novel mechanism: it inhibited presynaptic N- and P/Q-type Ca~V~ channels without displacing ω-conotoxin GVIA, suggesting a distinct binding site. This finding expanded the toolkit for probing synaptic transmission and ion channel gating dynamics.

Structural elucidation via nuclear magnetic resonance (NMR) spectroscopy in 2002 revealed that ω-grammotoxin SIA adopts a β-hairpin fold stabilized by its disulfide core, with a hydrophobic patch flanked by cationic residues critical for interacting with voltage-sensing domains (VSDs). This work paralleled contemporaneous studies on hanatoxin, a potassium channel modulator, highlighting evolutionary convergence in spider venom peptide design. The toxin’s ability to cross-react with K~V~ and Na~V~ channels, albeit with lower affinity, further underscored its utility in comparative ion channel research.

Evolutionary Pressures Driving Multifunctional Toxin Development

The multifunctionality of ω-grammotoxin SIA—its capacity to modulate Ca~V~, Na~V~, and K~V~ channels—reflects intense evolutionary selection for venom efficiency in arthropod predators. Phylogenetic analyses trace the ICK motif to a primordial toxin scaffold, termed “Adi Shakti,” present in the last common ancestor of modern spiders ~375 million years ago. This ancient template diversified into lineage-specific toxins through gene duplication and positive selection, enabling Grammostola rosea to exploit overlapping ion channel architectures in prey (e.g., insects, small vertebrates).

Ecologically, ω-grammotoxin SIA’s gating-modifier mechanism—binding VSDs to stabilize closed channel states—provides a rapid, reversible means of immobilizing prey without metabolic investment in lethal toxins. Such adaptability aligns with the erratic feeding patterns of ambush predators in resource-scarce environments. Additionally, its cross-reactivity with Na~V~1.6 channels, critical for neuronal excitability in mammals, suggests secondary defensive utility against vertebrates. This dual functionality exemplifies the “chemical plasticity” of spider venoms, wherein single peptides acquire multitarget capabilities through subtle structural refinements.

Molecular Evolution of ω-Grammotoxin SIA

- Ancestral ICK scaffold : Originated in early Araneomorphae/Mygalomorphae spiders.

- Neofunctionalization : Accumulation of surface-exposed hydrophobic residues enhanced Ca~V~ channel affinity.

- Evolutionary constraint : Conservation of cationic residues for membrane interaction despite sequence divergence.

Structure

2D Structure

Properties

Molecular Formula |

C177H268N52O50S6 |

|---|---|

Molecular Weight |

4117 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C177H268N52O50S6/c1-13-88(10)140(171(274)221-126(81-284)166(269)224-138(86(6)7)170(273)212-112(60-93-68-192-101-39-21-18-36-97(93)101)154(257)209-115(65-135(241)242)145(248)195-72-133(238)199-118(73-230)161(264)225-139(87(8)9)175(278)279)226-157(260)114(64-131(183)236)208-147(250)106(44-29-53-189-176(184)185)203-167(270)128-46-31-55-228(128)173(276)117(61-94-69-193-102-40-22-19-37-98(94)102)213-149(252)104(42-24-27-51-179)200-158(261)119(74-231)214-150(253)105(43-25-28-52-180)201-162(265)122(77-280)217-142(245)89(11)197-152(255)109(57-84(2)3)205-155(258)113(62-95-70-188-83-196-95)211-168(271)129-47-32-56-229(129)174(277)127(82-285)222-164(267)124(79-282)220-156(259)116(66-136(243)244)210-160(263)121(76-233)216-172(275)141(90(12)234)227-151(254)108(48-49-130(182)235)202-159(262)120(75-232)215-163(266)123(78-281)219-146(249)103(41-23-26-50-178)198-132(237)71-194-144(247)111(59-92-67-191-100-38-20-17-35-96(92)100)207-153(256)110(58-91-33-15-14-16-34-91)206-148(251)107(45-30-54-190-177(186)187)204-169(272)137(85(4)5)223-165(268)125(80-283)218-143(246)99(181)63-134(239)240/h14-22,33-40,67-70,83-90,99,103-129,137-141,191-193,230-234,280-285H,13,23-32,41-66,71-82,178-181H2,1-12H3,(H2,182,235)(H2,183,236)(H,188,196)(H,194,247)(H,195,248)(H,197,255)(H,198,237)(H,199,238)(H,200,261)(H,201,265)(H,202,262)(H,203,270)(H,204,272)(H,205,258)(H,206,251)(H,207,256)(H,208,250)(H,209,257)(H,210,263)(H,211,271)(H,212,273)(H,213,252)(H,214,253)(H,215,266)(H,216,275)(H,217,245)(H,218,246)(H,219,249)(H,220,259)(H,221,274)(H,222,267)(H,223,268)(H,224,269)(H,225,264)(H,226,260)(H,227,254)(H,239,240)(H,241,242)(H,243,244)(H,278,279)(H4,184,185,189)(H4,186,187,190)/t88-,89-,90+,99-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,137-,138-,139-,140-,141-/m0/s1 |

InChI Key |

NQRUESPBMWQOBL-ODVPMPOOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CNC=N6)NC(=O)C7CCCN7C(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing ω-Grammotoxin SIA involves solid-phase peptide synthesis (SPPS), a widely used technique for synthesizing peptides with high precision.

Resin and Chemistry: The linear precursor of ω-Grammotoxin SIA is synthesized on a solid support resin, typically Fmoc-Pro-Wang resin, using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows stepwise addition of amino acids in a controlled manner.

Activation and Coupling: Amino acids are activated using agents such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (Cl-HOBt), used in molar excess (e.g., 4 mol excess) to ensure efficient coupling.

Cleavage: After chain assembly, the linear peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers such as phenol, ethanedithiol, thioanisole, and water to prevent side reactions and protect sensitive residues.

Oxidation Prevention: To prevent methionine oxidation during cleavage, additives like ammonium iodide (NH4I) and dimethyl sulfide (DMS) are included in the cleavage mixture for a short reaction time (e.g., 5 minutes).

Oxidative Folding and Refolding

Correct folding of ω-Grammotoxin SIA is essential to form its native disulfide bonds, which stabilize its three-dimensional structure and biological activity.

Folding Conditions: The linear precursor undergoes air oxidation at low temperature (e.g., 4 °C) for several days (typically 3 days) in a buffer containing:

1 M guanidine hydrochloride (to maintain solubility)

0.1 M ammonium acetate (pH buffering)

Redox pair: reduced glutathione (2.5 mM) and oxidized glutathione (0.25 mM) to facilitate correct disulfide bond formation

Monitoring Folding: The folding process is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC), which tracks the conversion of the linear precursor to the oxidized, folded product.

Purification Techniques

Purification is critical to isolate the correctly folded ω-Grammotoxin SIA from misfolded or incomplete products.

Ion-Exchange Chromatography: Initial purification is performed using ion-exchange chromatography, such as CM-cellulose (CM-52), which separates peptides based on charge differences.

Preparative RP-HPLC: Further purification is achieved by preparative RP-HPLC using a C18 silica column, which separates peptides based on hydrophobicity.

Analytical Confirmation: Purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry techniques such as MALDI-TOF-MS, ensuring the expected molecular mass and purity.

Biological and Functional Characterization

Synthetic ω-Grammotoxin SIA is tested electrophysiologically to confirm its ability to inhibit voltage-gated Na+ channels, particularly Na_V1.6, validating the biological activity of the prepared toxin.

Typical assays involve measuring conductance–voltage relationships, channel availability, and current inhibition before and after toxin application, often using Xenopus oocyte expression systems.

Summary Table of Preparation Steps

| Step | Description | Conditions/Details |

|---|---|---|

| Peptide Synthesis | Solid-phase peptide synthesis using Fmoc chemistry on Fmoc-Pro-Wang resin | 4 mol excess Fmoc amino acids, DIC, Cl-HOBt |

| Cleavage | Cleavage from resin with TFA and scavengers (phenol, ethanedithiol, thioanisole, water) | 4 hours cleavage, NH4I and DMS added for 5 min |

| Oxidative Folding | Air oxidation at 4 °C in 1 M guanidine-HCl, 0.1 M ammonium acetate, redox glutathione system | 3 days, pH 8.0 |

| Purification | Ion-exchange chromatography (CM-cellulose) followed by preparative RP-HPLC (C18 column) | Multiple purification steps |

| Quality Control | Analytical RP-HPLC and MALDI-TOF-MS for purity and molecular mass confirmation | MALDI-TOF mass ~ expected molecular weight |

| Functional Testing | Electrophysiological assays on NaV channels (e.g., NaV1.6) to confirm biological activity | Concentrations ~1 μM, inhibition assays |

Detailed Research Outcomes on Preparation

The synthetic ω-Grammotoxin SIA prepared by the above methods exhibits high affinity and selective inhibition of NaV channels, with NaV1.6 being the most susceptible subtype.

Molecular modeling studies using AlphaFold and energy minimization techniques have provided insights into toxin-channel interactions, guiding mutagenesis studies that confirm the importance of specific residues for binding.

The preparation methods yield toxin with reproducible activity, as demonstrated by consistent shifts in channel gating parameters and current inhibition in electrophysiological recordings.

The biphasic kinetics of toxin binding and wash-off observed in functional studies reflect the complex interaction of ω-Grammotoxin SIA with multiple voltage sensor domains of the Na_V1.6 channel.

Chemical Reactions Analysis

Structural Basis for Binding

GrTx-SIA adopts an inhibitor cystine knot (ICK) motif , characterized by a distinctive β-strand topology and conserved residues critical for ion channel interaction . Key structural features include:

-

Two β-strands (Leu19-Cys21 and Cys30-Trp32)

-

A β-bulge (Trp6, Gly7-Cys30)

-

A hydrophobic patch surrounded by positively charged residues, enabling binding to voltage-sensing domains (VSDs) of ion channels .

This structure allows GrTx-SIA to modulate ion channel gating by binding to conserved S3–S4 regions in VSDs, as demonstrated in NaV1.6 and CaV channels .

Binding to Voltage-Gated Na⁺ Channels

GrTx-SIA inhibits Na⁺ channel currents through interactions with VSDII and VSDIV of NaV1.6. Key findings include:

-

VSDIV (Domain IV) binding is critical, as evidenced by reduced inhibition in the p.E1607K mutant .

-

VSDII (Domain II) binding contributes to biphasic inhibition kinetics, with slower onset compared to VSDIV .

-

Apparent affinity for NaV1.6 is 198 ± 78 nM , with a Hill slope of 0.82 ± 0.21 , suggesting cooperative binding .

Binding Parameters

| Parameter | Value (NaV1.6) | Source |

|---|---|---|

| Apparent affinity (Kd) | 198 ± 78 nM | |

| Hill slope | 0.82 ± 0.21 | |

| VSDII chimera Kd | 3.1 µM | |

| VSDIV chimera Kd | 1.1 µM |

Inhibition of Voltage-Gated Ca²⁺ Channels

GrTx-SIA blocks N-, P-, and Q-type Ca²⁺ channels but not L-type channels . Key chemical interactions include:

-

Rapid association rates (3.5 × 10⁶ M⁻¹s⁻¹) compared to other toxins like ω-conotoxin MVIIC (1.1 × 10⁶ M⁻¹s⁻¹) .

-

IC₅₀ for glutamate release inhibition : ~700 nM, achieving near-complete block at 10 µM .

-

Mutual exclusivity with ω-conotoxin MVIIC and ω-agatoxin IVA, indicating overlapping binding sites .

Kinetic Data

| Toxin | Association Rate (M⁻¹s⁻¹) | IC₅₀ (Glutamate Release) |

|---|---|---|

| GrTx-SIA | 3.5 × 10⁶ | ~700 nM |

| ω-Conotoxin MVIIC | 1.1 × 10⁶ | ~200 nM |

Cross-Channel Reactivity

GrTx-SIA exhibits low-affinity binding to K⁺ channels (e.g., KV2.1), as shown by partial inhibition of chimeric constructs . Structural comparisons with Hanatoxin1 reveal conserved hydrophobic and charged residues critical for gating modification across channel families .

Structural Insights from NMR

The solution structure of GrTx-SIA highlights key residues for channel interaction:

Scientific Research Applications

Neurobiology Studies

ω-Grammotoxin SIA is extensively used in neurobiology to elucidate the role of calcium channels in neuronal excitability and neurotransmitter release. Its selective blocking action allows researchers to dissect the contributions of different VGCC subtypes to synaptic transmission.

Case Study: Glutamate Release Inhibition

- Objective : To assess the impact of ω-Grammotoxin SIA on glutamate release.

- Method : Rat brain synaptosomes were exposed to varying concentrations of ω-Grammotoxin SIA.

- Findings : The toxin completely inhibited glutamate release at concentrations around 3 µM, showcasing its effectiveness as a research tool .

Pharmacological Research

The unique properties of ω-Grammotoxin SIA make it a candidate for developing new pharmacological agents targeting pain pathways and other neurological disorders.

Potential Therapeutic Applications :

- Pain Management : Given its ability to block N-type calcium channels, which are implicated in pain transmission, ω-Grammotoxin SIA may be explored as a therapeutic agent for chronic pain conditions .

- Neuroprotective Strategies : Research indicates that modulation of VGCCs can provide neuroprotection in ischemic conditions. The application of ω-Grammotoxin SIA in models of ischemia has shown promise in preserving neuronal function .

Comparative Studies with Other Toxins

Comparative studies with other peptide toxins such as ω-agatoxin IVA and ω-conotoxin GVIA have provided insights into the distinct binding sites and mechanisms of action on VGCCs.

| Toxin | Channel Type | Effective Concentration | Mechanism |

|---|---|---|---|

| ω-Grammotoxin SIA | N-type, P/Q-type | IC50 = 700 nM | Blocks calcium influx |

| ω-Agatoxin IVA | P/Q-type | Kd = 2 nM | Binds near channel pore |

| ω-Conotoxin GVIA | N-type | IC50 = 100 nM-2 µM | Irreversible block |

This comparative analysis aids in understanding how different toxins can be utilized for specific research purposes or therapeutic interventions .

Mechanism of Action

ω-Grammotoxin SIA exerts its effects by binding to the voltage-sensing domains of P, Q, and N-type calcium channels . This binding occurs with high affinity when the channels are in a closed state, making it more difficult for the channels to open in response to depolarization . As a result, larger depolarizations are required for channel activation, effectively inhibiting calcium ion influx . This mechanism involves interactions with specific amino acid residues in the voltage-sensing domains, which are conserved across different ion channel families .

Comparison with Similar Compounds

Selectivity for Calcium Channel Subtypes

ω-Grammotoxin SIA exhibits broad inhibitory activity against N-, P-, and Q-type calcium channels in hippocampal neurons, blocking ~52% of whole-cell Ba²⁺ currents (IBa) at 1 µM . In contrast:

- At 30 nM, it blocks ~20% of IBa in hippocampal neurons .

- ω-Conotoxin GVIA: Specifically targets N-type channels, irreversibly blocking ~30% of IBa at 1 µM. Unlike ω-grammotoxin, it displaces ¹²⁵I-ω-conotoxin GVIA binding .

- ω-Conotoxin MVIIC: Blocks N-, P-, and Q-type channels but shows slower onset and partial reversibility compared to ω-grammotoxin .

Table 1: Calcium Channel Subtype Selectivity of Neurotoxins

Mechanism of Action and Pharmacokinetic Properties

- Binding Dynamics: ω-Grammotoxin SIA acts independently of ω-conotoxin GVIA binding sites, suggesting a distinct interaction with N-type channels . It alters channel gating rather than occluding the pore .

- Kinetics: Rapid onset (seconds) and partial reversibility distinguish it from ω-conotoxin MVIIC, which requires minutes for maximal effect .

- Divalent Cation Sensitivity: Unlike ω-conotoxin MVIIC, ω-grammotoxin’s activity is less dependent on extracellular Ca²⁺ or Mg²⁺ concentrations, enhancing its utility in physiological studies .

Functional Implications in Neurotransmission

- Neurotransmitter Release: ω-Grammotoxin SIA inhibits glutamate and norepinephrine release in hippocampal and cortical preparations, mirroring the effects of ω-conotoxin MVIIC but with faster kinetics .

Biological Activity

ω-Grammotoxin SIA (GrTx-SIA) is a peptide neurotoxin derived from the venom of the tarantula Grammostola spatulata. This compound has garnered attention due to its selective inhibitory effects on voltage-gated calcium channels (VGCCs), particularly the N-type and P-type channels, making it a valuable tool in neuropharmacology and a subject of various biological activity studies.

Chemical Structure and Properties

GrTx-SIA has an average molecular mass of approximately 4109.2 Da, characterized by three disulfide bridges and a sequence comprising 36 amino acids, including six cysteine residues. The structural complexity of GrTx-SIA contributes to its biological activity, as seen in its interaction with VGCCs.

Table 1: Structural Characteristics of ω-Grammotoxin SIA

| Property | Value |

|---|---|

| Average Molecular Mass | 4109.2 Da |

| Total Residues | 36 |

| Cysteine Residues | 6 |

| Disulfide Bridges | 3 |

GrTx-SIA functions primarily as a blocker of VGCCs, inhibiting calcium influx that is crucial for neurotransmitter release. It exhibits a concentration-dependent blockade of K+-stimulated calcium influx in rat brain synaptosomes, effectively preventing neurotransmitter release in response to depolarization.

Inhibition Profiles

- N-type VGCCs : GrTx-SIA shows virtually complete inhibition of presynaptic N-type calcium channel responses.

- P-type VGCCs : Similar inhibitory effects are observed with P-type channels.

- Comparison with Other Toxins : Unlike ω-conotoxin GVIA, which also targets N-type channels, GrTx-SIA does not displace this toxin from binding sites, indicating a unique mechanism of action.

Table 2: Comparison of VGCC Blockers

| Channel Type | Blocker | IC50 (nM) | Unique Mechanism |

|---|---|---|---|

| N-type | ω-Grammotoxin SIA | Not specified | Does not displace other blockers |

| N-type | ω-Conotoxin GVIA | 100 nM - 2 µM | Displaces from binding sites |

| P-type | ω-Agatoxin IVA | 15 nM | Binds to distinct site |

Neurotransmitter Release Studies

Research indicates that GrTx-SIA significantly inhibits the release of neurotransmitters such as norepinephrine and aspartate from rat hippocampal slices. The inhibition is evident during K+-induced depolarization, underscoring its role in modulating synaptic transmission.

Case Study: Effects on Rat Brain Synaptosomes

In a controlled study involving rat brain synaptosomes, GrTx-SIA was administered in varying concentrations to assess its inhibitory effects on calcium influx:

- Experimental Setup : Rat brain synaptosomes were exposed to K+ depolarization.

- Results :

- At low concentrations (10 nM), GrTx-SIA showed moderate inhibition (~30%).

- At higher concentrations (100 nM), inhibition reached nearly 100%.

- : The peptide effectively blocks calcium entry necessary for neurotransmitter release.

Table 3: Experimental Results on Calcium Influx Inhibition

| Concentration (nM) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 50 | 70 |

| 100 | ~100 |

Implications for Neuropharmacology

The unique properties of GrTx-SIA make it a promising candidate for further research in neuropharmacology. Its ability to selectively inhibit VGCCs without displacing other established blockers opens avenues for developing new therapeutic agents targeting calcium channel-related disorders.

Q & A

Q. What are the critical physicochemical properties of w-Grammotoxin SIA that influence its experimental applications?

this compound (C₁₇₇H₂₆₉N₅₃O₄₉S₆; MW: 4115.745) exhibits solubility challenges in aqueous buffers, requiring reconstitution in organic solvents (e.g., DMSO) at concentrations ≤1 mM . Its stability is temperature-sensitive: store lyophilized powder at -80°C (12-month viability) or -20°C (3–6 months). For in vivo studies, optimize dosing protocols to account for its short half-life in physiological conditions. Always validate purity (≥98%) via HPLC-MS before use .

Q. How should researchers design a hypothesis-driven study to investigate this compound’s calcium channel inhibition mechanisms?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure your research question:

- Population : Voltage-gated calcium channels (e.g., Cav2.1, Cav2.2).

- Intervention : Application of this compound at varying concentrations (e.g., 10 nM–1 µM).

- Comparison : Baseline channel activity vs. toxin-treated conditions.

- Outcome : Quantify inhibition efficacy (IC₅₀) via patch-clamp electrophysiology . Include controls for solvent effects (e.g., DMSO) and validate specificity using knockout models or competitive antagonists .

Q. What methodologies are recommended for synthesizing or isolating this compound in a research setting?

Isolation from Grammostola spatulata venom requires liquid chromatography (e.g., reverse-phase HPLC) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). For synthetic production, use solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by oxidative folding to stabilize disulfide bonds . Confirm structural integrity via NMR and circular dichroism spectroscopy .

Advanced Research Questions

Q. How can contradictory data on this compound’s selectivity across calcium channel subtypes be resolved?

Contradictions often arise from differences in experimental models (e.g., heterologous expression systems vs. native neurons). To address this:

- Standardize protocols : Use identical cell lines (e.g., HEK293 for Cav2.1/Cav2.2) and buffer conditions.

- Control for batch variability : Source toxin from a single validated supplier or synthesis batch.

- Apply meta-analysis : Pool data from multiple studies to identify trends obscured by small sample sizes . For example, if Study A reports Cav2.1 IC₅₀ = 25 nM and Study B reports 80 nM, re-analyze raw data for outliers or confounding factors (e.g., temperature, voltage protocols) .

Q. What strategies improve reproducibility in electrophysiological assays using this compound?

- Detailed documentation : Report voltage protocols, internal/external solutions, and toxin application timelines (e.g., pre-incubation duration).

- Data transparency : Share raw traces and processed datasets in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Collaborative validation : Cross-validate findings with independent labs using blinded toxin samples .

Q. How can computational modeling enhance mechanistic studies of this compound?

Integrate molecular dynamics (MD) simulations with experimental

- Docking studies : Predict toxin-channel interaction sites (e.g., using AutoDock Vina).

- Free-energy calculations : Estimate binding affinity (ΔG) via MM-PBSA/GBSA methods.

- Validate models : Compare simulation results with mutagenesis data (e.g., alanine scanning of channel residues) . This approach resolved the paradox of w-Grammotoxin’s partial efficacy in certain splice variants by identifying a secondary binding interface .

Q. What ethical and methodological considerations apply to in vivo studies of this compound?

- Ethics : Adhere to ARRIVE guidelines for animal research, ensuring humane endpoints and minimal sample sizes .

- Dosing : Account for species-specific pharmacokinetics; e.g., mice metabolize the toxin faster than rats.

- Outcome measures : Use telemetry or video tracking to quantify behavioral effects (e.g., motor deficits) objectively .

Data Analysis & Interpretation

Q. How should researchers address low signal-to-noise ratios in this compound binding assays?

- Optimize detection methods : Switch from radiolabeled (³H-ouabain) to fluorescent probes (e.g., FITC-conjugated toxin).

- Statistical corrections : Apply Welch’s t-test for unequal variances or Bayesian hierarchical modeling for small-n studies .

- Technical replicates : Perform ≥3 independent experiments, each with internal triplicates, to distinguish technical vs. biological variability .

Q. What frameworks support the integration of this compound findings into broader neuropharmacology research?

Use systems biology approaches :

- Map toxin-channel interactions onto protein-protein interaction networks (e.g., STRING DB).

- Link mechanistic data to disease models (e.g., chronic pain, epilepsy) via pathway enrichment analysis . For example, w-Grammotoxin’s inhibition of Cav2.2 in DRG neurons aligns with its potential analgesic effects, a hypothesis validated in a 2024 meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.